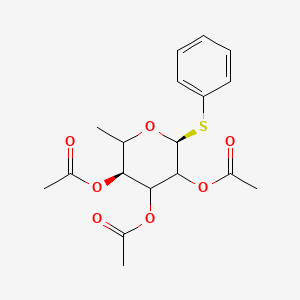

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a synthetic compound with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, as well as a thiophenyl group at the anomeric carbon. It is commonly used in glycosylation reactions and carbohydrate chemistry research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification through chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.

Substitution: The thiophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H22O7S

- Molecular Weight : 382.4 g/mol

- CAS Number : 108740-74-5

The compound is characterized by its acetylated rhamnose structure, which enhances its reactivity in glycosylation reactions. Its thioether linkage contributes to the stability of the glycosidic bond formed during these reactions.

Glycosylation Reactions

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside serves as a versatile glycosyl donor in various glycosylation reactions. It has been effectively used in the synthesis of glycosides and glycoconjugates, which are crucial for developing glycosylated drugs. The compound's ability to participate in both one-pot and stepwise glycosylation processes allows for the efficient assembly of complex carbohydrates.

- Case Study : A study demonstrated its use in synthesizing new l-rhamnose-linked amino glycerolipids, which showed significant cytotoxic activity against human cancer cell lines derived from breast, prostate, and pancreas tissues .

Antimicrobial Activity

Research has shown that derivatives of rhamnopyranosides exhibit notable antimicrobial properties. The phenyl thioether moiety in this compound enhances its interaction with microbial cell walls.

- Case Study : In a comparative study of rhamnopyranosides, certain derivatives exhibited excellent antibacterial and antifungal activities against human pathogenic bacteria and fungi . This suggests that compounds like this compound could lead to new therapeutic agents.

Synthesis of Glycoconjugate Drugs

The compound is instrumental in synthesizing glycoconjugate drugs that target specific biological pathways. Its ability to form stable glycosidic bonds makes it a preferred choice for creating drug candidates with improved pharmacokinetic properties.

- Application Example : In the development of antitumor ether lipids, this compound was used to create analogs that demonstrated potent activity against chemotherapy-resistant cancer cells .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl-protected hydroxyl groups prevent unwanted side reactions, while the thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution . The molecular targets and pathways involved include enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to acceptor molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

- Ethyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

- Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-xylopyranoside

Uniqueness

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation pattern and the presence of a thiophenyl group, which makes it a versatile glycosyl donor in synthetic carbohydrate chemistry. Its structure allows for selective reactions and the formation of stable glycosidic bonds, making it valuable in the synthesis of complex glycoconjugates .

Actividad Biológica

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (CAS 108740-74-5) is a glycosyl donor derived from rhamnose, exhibiting potential biological activities that merit detailed exploration. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol. Its structure includes an acetylated thio-rhamnopyranoside moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 108740-74-5 |

| Molecular Formula | C₁₈H₂₂O₇S |

| Molecular Weight | 382.43 g/mol |

| Purity | Minimum 95% by HPLC |

| Storage Conditions | -20°C for long-term storage |

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that phenylethanoid glycosides (PhGs), to which this compound belongs, exhibit significant free radical scavenging activity. This property is essential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of phenylethanoid glycosides. For instance, phenylethanoid glycosides derived from various plants have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may exert similar effects.

The biological activities of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : PhGs can influence various signaling pathways related to inflammation and cancer progression, potentially through the inhibition of NF-kB and MAPK pathways.

- Gut Microbiota Interaction : The metabolism of phenylethanoid glycosides by gut microbiota can lead to the formation of bioactive metabolites that enhance their therapeutic effects .

Study on Antioxidant Activity

A study investigating the antioxidant properties of phenylethanoid glycosides found that these compounds significantly reduced oxidative stress markers in vitro. The research demonstrated that treatment with PhGs led to increased levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH), highlighting their protective role against oxidative damage.

Cancer Cell Proliferation Inhibition

Another relevant study focused on acteoside's effects on prostate cancer cells showed a dose-dependent inhibition of cell viability. The study utilized various assays to confirm apoptosis induction and cell cycle arrest at the G0/G1 phase . Although specific data on this compound is lacking, these findings underscore the potential for similar activity.

Propiedades

IUPAC Name |

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-MAEUDCQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.